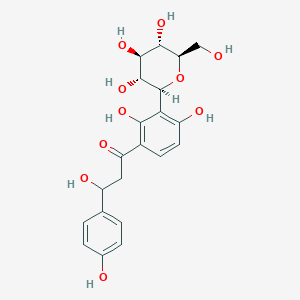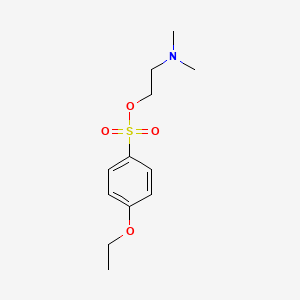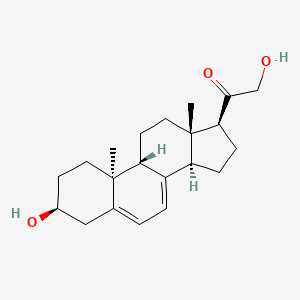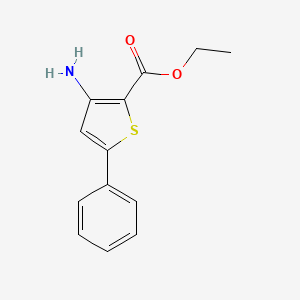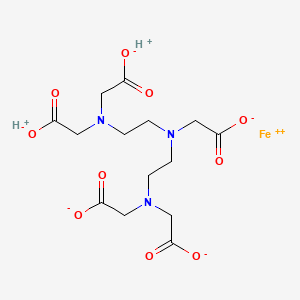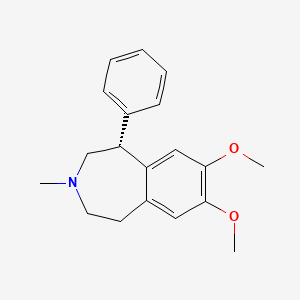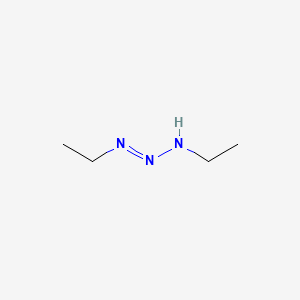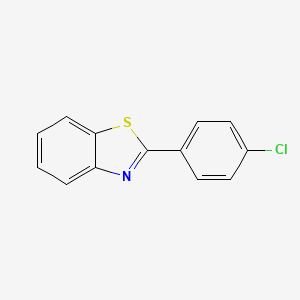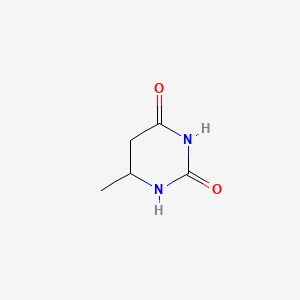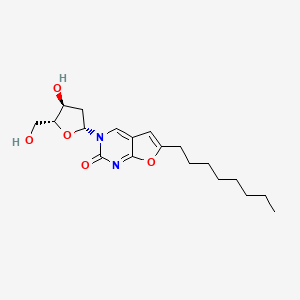
UNII-K647SW1D14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UNII-K647SW1D14 is a unique chemical compound with various applications in scientific research and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of UNII-K647SW1D14 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Hydrothermal synthesis: This method involves the use of high temperatures and pressures to facilitate the reaction between precursor materials.
Sol-gel process: This involves the transition of a system from a liquid “sol” into a solid “gel” phase, often used for producing metal oxides.
Chemical vapor deposition (CVD): A process where gaseous reactants form a solid material on a substrate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures. The process may include:
Batch reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous flow reactors: Suitable for large-scale production, offering consistent product quality and higher efficiency.
化学反应分析
Types of Reactions
UNII-K647SW1D14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce oxides or peroxides.
Reduction: May yield reduced forms of the compound.
Substitution: Can result in various substituted derivatives.
科学研究应用
UNII-K647SW1D14 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of advanced materials and chemical products.
作用机制
The mechanism of action of UNII-K647SW1D14 involves its interaction with specific molecular targets and pathways. It may:
Bind to receptors: Interact with cellular receptors to modulate biological processes.
Inhibit enzymes: Block the activity of specific enzymes involved in metabolic pathways.
Activate signaling pathways: Trigger intracellular signaling cascades that lead to various cellular responses.
相似化合物的比较
Similar Compounds
UNII-K647SW1D14 can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer in various applications.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Employed as a plasticizer in sensitive applications like toys and medical devices.
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and specific applications in scientific research and industry. Its versatility and effectiveness in various reactions make it a valuable compound for researchers and industrial applications.
属性
CAS 编号 |
215668-64-7 |
|---|---|
分子式 |
C19H28N2O5 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-octylfuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C19H28N2O5/c1-2-3-4-5-6-7-8-14-9-13-11-21(19(24)20-18(13)25-14)17-10-15(23)16(12-22)26-17/h9,11,15-17,22-23H,2-8,10,12H2,1H3/t15-,16+,17+/m0/s1 |
InChI 键 |
WNJULOODRKXPLP-GVDBMIGSSA-N |
SMILES |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O |
手性 SMILES |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)[C@H]3C[C@@H]([C@H](O3)CO)O |
规范 SMILES |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O |
同义词 |
Cf 1368 Cf-1368 Cf1368 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


